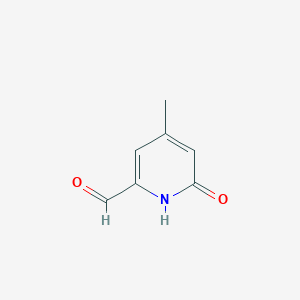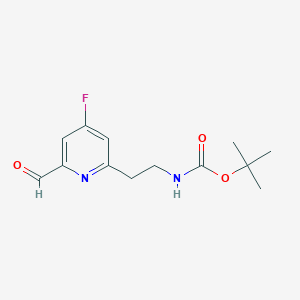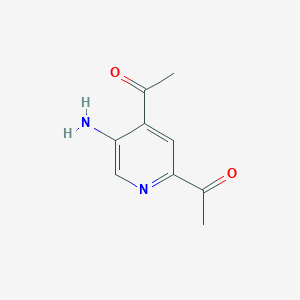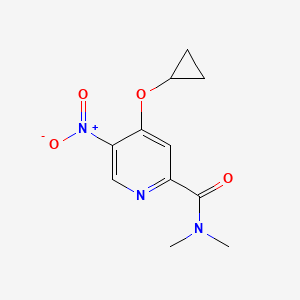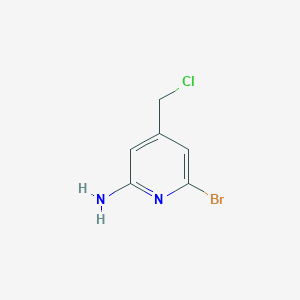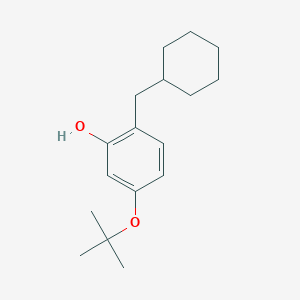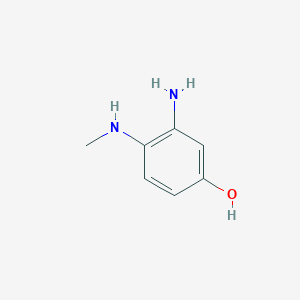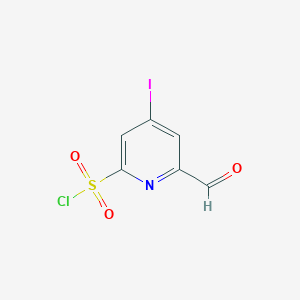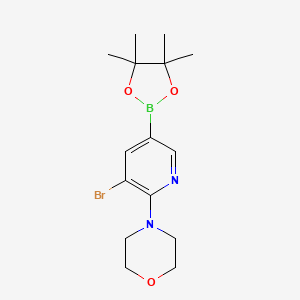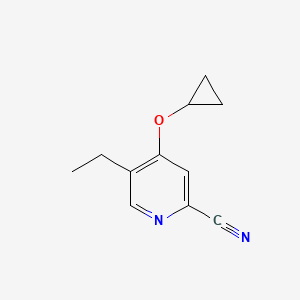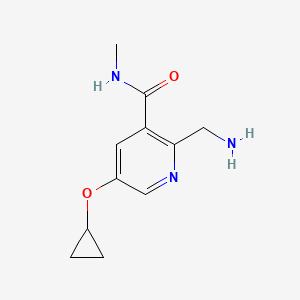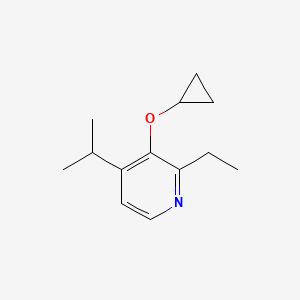
3-Cyclopropoxy-2-ethyl-4-isopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-2-ethyl-4-isopropylpyridine is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an ethyl group, and an isopropyl group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 3-Cyclopropoxy-2-ethyl-4-isopropylpyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
3-Cyclopropoxy-2-ethyl-4-isopropylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide or electrophiles like alkyl halides.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Applications De Recherche Scientifique
3-Cyclopropoxy-2-ethyl-4-isopropylpyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
In biology, this compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It is also used in medicinal chemistry research to explore its potential as a therapeutic agent for various diseases.
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it a valuable component in the formulation of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-2-ethyl-4-isopropylpyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-2-ethyl-4-isopropylpyridine can be compared with other similar compounds, such as other substituted pyridines and cyclopropyl-containing molecules. Similar compounds include 2-ethyl-4-isopropylpyridine and 3-cyclopropoxy-4-methylpyridine. These compounds share some structural similarities but differ in their specific substituents and chemical properties.
The uniqueness of this compound lies in its combination of a cyclopropoxy group, an ethyl group, and an isopropyl group attached to the pyridine ring. This specific arrangement of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
3-cyclopropyloxy-2-ethyl-4-propan-2-ylpyridine |
InChI |
InChI=1S/C13H19NO/c1-4-12-13(15-10-5-6-10)11(9(2)3)7-8-14-12/h7-10H,4-6H2,1-3H3 |
Clé InChI |
OCFAEXSYYNPRIP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CC(=C1OC2CC2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


